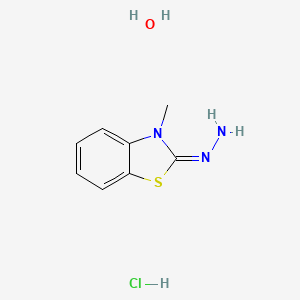

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate

説明

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate is a chemical compound with the molecular formula C8H9N3S · HCl · H2O. It is commonly used as a chromogenic reagent in various analytical applications, particularly in the determination of aliphatic aldehydes, hexosamines in glycosaminoglycans, and traces of selenium in environmental samples .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate typically involves the reaction of 3-Methyl-2-benzothiazolone with hydrazine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve consistent quality and high yield. The product is then purified and crystallized to obtain the monohydrate form .

化学反応の分析

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate undergoes various chemical reactions, including:

Electrophilic Coupling: It acts as an electrophilic coupling reagent in the determination of residual chlorine and other analytes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used reagents for the oxidation reaction.

Electrophilic Coupling: The compound is used in acidic conditions for coupling reactions.

Major Products Formed

科学的研究の応用

Chemical Properties and Characteristics

- Chemical Formula : C₉H₈ClN₃S

- Molecular Weight : 233.72 g/mol

- Melting Point : 270°C to 274°C

- Solubility : Soluble in water

Spectrophotometric Applications

1. Determination of Aliphatic Aldehydes

MBTH is commonly used as a reagent in the spectrophotometric determination of aliphatic aldehydes. The reaction between MBTH and aldehydes produces a colored complex that can be quantitatively analyzed. This method is advantageous due to its simplicity and sensitivity, making it suitable for various pharmaceutical formulations .

2. Analysis of Hexosamines in Glycosaminoglycans

MBTH serves as a reagent for determining hexosamines, which are critical components of glycosaminoglycans. This application is particularly relevant in biochemical studies focused on polysaccharides and their derivatives, allowing researchers to assess the quality and concentration of these compounds in biological samples .

3. Determination of Selenium (IV) Traces

The compound is utilized in environmental chemistry to detect traces of selenium (IV) in samples. The method involves the formation of a colored complex with MBTH, enabling sensitive detection of selenium levels in various environmental matrices .

Biochemical Applications

1. Microdetermination of D-amino Acids

MBTH has been employed in microdetermination methods for D-amino acids and the activity of D-amino acid oxidase. This application contributes significantly to biochemical analysis techniques, allowing for precise measurement of these amino acids, which play vital roles in metabolic processes .

2. Kinetic Spectrophotometric Methods

Research has demonstrated that MBTH can be used in kinetic spectrophotometric methods for determining pharmaceutical compounds such as ethamsylate and dobutamine hydrochloride. These methods enhance analytical accuracy and provide reliable data for drug formulation studies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| El-Enany et al., 2007 | Ethamsylate Analysis | Developed a kinetic spectrophotometric method using MBTH, demonstrating high sensitivity for ethamsylate determination in dosage forms. |

| Soda, 1968 | D-amino Acid Measurement | Introduced a microdetermination method utilizing MBTH for assessing D-amino acids, contributing to biochemical analysis advancements. |

| el-Kommos, 1987 | Dobutamine Hydrochloride | Highlighted the utility of MBTH in spectrophotometric determination, showcasing its effectiveness in pharmaceutical applications. |

作用機序

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate involves its role as a chromogenic reagent. In the presence of specific analytes and reagents, it undergoes chemical reactions that result in the formation of colored products. These reactions are typically catalyzed by enzymes such as horseradish peroxidase, which facilitate the oxidative coupling of the compound with other molecules .

類似化合物との比較

Similar Compounds

2-Hydrazono-3-methylbenzothiazoline hydrochloride: A similar compound with comparable chromogenic properties.

Benzothiazolium azo dyes: Compounds synthesized using 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate as a reagent.

Uniqueness

This compound is unique due to its high sensitivity and specificity in detecting various analytes. Its ability to form stable colored products under specific conditions makes it a valuable reagent in analytical chemistry and related fields .

生物活性

3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) is a compound that has garnered attention due to its diverse biological activities, particularly in enzymatic assays and as a fluorescent probe. This article delves into the compound's biological activities, including its applications in enzymatic reactions, its role in fluorescent sensing, and its potential therapeutic implications.

1. Enzymatic Activity

Tyrosinase Inhibition:

One of the most notable biological activities of MBTH is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase catalyzes the oxidation of monophenols to diphenols and subsequently to quinones, which are precursors for melanin. Research has demonstrated that MBTH can serve as a substrate for tyrosinase, facilitating the continuous spectrophotometric determination of monophenolase activity through oxidative coupling reactions . This property makes MBTH valuable in cosmetic formulations aimed at skin lightening and pigmentation control.

Horseradish Peroxidase Activity:

MBTH has also been evaluated as a co-substrate for horseradish peroxidase (HRP), where it participates in the oxidation-reduction reactions characteristic of peroxidases. Studies indicate that MBTH can enhance the catalytic efficiency of HRP, making it useful in various biochemical assays .

2. Fluorescent Probes

Detection of Mercury Ions:

Recent advancements have utilized MBTH in developing ratiometric fluorescent probes for detecting mercury (Hg²⁺) ions. A novel probe synthesized from MBTH exhibited a significant ratiometric response to Hg²⁺ ions, with fluorescence intensity changes observable at specific wavelengths (520 nm and 445 nm). This probe demonstrated high selectivity and biocompatibility, allowing for real-time imaging in cellular environments, including MCF-7 and A549 cell lines . The rapid response time and stability of this probe underscore its potential for environmental monitoring and biological imaging applications.

3. Spectrophotometric Applications

MBTH is widely used in analytical chemistry for spectrophotometric determinations due to its ability to form colored complexes with various analytes. It has been employed in methods for determining pharmaceutical compounds, such as moxifloxacin hydrochloride, through oxidative coupling reactions . The sensitivity and specificity of these methods highlight MBTH's utility in quality control and pharmacokinetic studies.

Table 1: Summary of Biological Activities of MBTH

特性

IUPAC Name |

(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXXQOGEFHAQGU-PIHABLKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N/N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38894-11-0 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。